molecular formula C11H16O2 B098899 p-tert-Butoxyanisole CAS No. 15360-00-6

p-tert-Butoxyanisole

Cat. No.: B098899
CAS No.: 15360-00-6
M. Wt: 180.24 g/mol
InChI Key: SOEWHLJEXIKEPN-UHFFFAOYSA-N
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Description

p-tert-Butoxyanisole (CAS: 5396-38-3), also known as 4-(tert-butyl)anisole, is an aromatic ether with the molecular formula C₁₁H₁₆O and an average molecular mass of 164.24 g/mol . Structurally, it consists of a methoxy group (-OCH₃) and a tert-butyl group (-C(CH₃)₃) attached to a benzene ring in the para position. This compound is a colorless liquid at room temperature, with a purity of up to 99%, and is primarily used as a chemical intermediate in organic synthesis . Its synonyms include Methyl 4-tert-butylphenyl ether, p-Methoxy-tert-butylbenzene, and 4-tert-Butylanisole .

Properties

CAS No.

15360-00-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-9(12-4)6-8-10/h5-8H,1-4H3

InChI Key

SOEWHLJEXIKEPN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)OC

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)OC

Other CAS No.

15360-00-6

Origin of Product

United States

Comparison with Similar Compounds

Butylated Hydroxyanisole (BHA)

Molecular Formula : C₁₁H₁₆O₂
Molecular Weight : 180.24 g/mol
CAS : 25013-16-5
Key Features :

  • BHA is a mixture of isomers , primarily 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole .
  • Contains a phenolic hydroxyl group (-OH) in addition to the methoxy and tert-butyl groups.
  • Physical State : Waxy solid, unlike the liquid form of p-tert-butoxyanisole.
  • Applications : Widely used as a synthetic antioxidant in food, cosmetics, and pharmaceuticals due to its ability to scavenge free radicals .

Comparative Analysis :

Property This compound BHA
Functional Groups Methoxy, tert-butyl Methoxy, tert-butyl, hydroxyl
LogP (Lipophilicity) Not reported (inferred higher due to lack of -OH) 1–2.82
Reactivity Inert ether linkage Antioxidant (via -OH radical scavenging)
Toxicity Limited data; lab use only Studied for potential carcinogenicity at high doses

3-tert-Butyl-4-hydroxyanisole

Molecular Formula : C₁₁H₁₆O₂
Molecular Weight : 180.24 g/mol
CAS : 25013-16-5 (as part of BHA mixture)
Key Features :

  • A single-isomer component of BHA.
  • Contains a hydroxyl group instead of the methoxy group in this compound.
  • Applications : Used in high-energy-density fuels as a thermal oxidation stabilizer .

Comparative Analysis :

Property This compound 3-tert-Butyl-4-hydroxyanisole
Solubility Less polar (ether group) More polar (hydroxyl group)
Thermal Stability High (steric hindrance) Moderate (prone to oxidation)
Application Lab intermediate Fuel additive, antioxidant

Structural and Functional Differences

  • Functional Groups : The absence of a hydroxyl group in this compound makes it less reactive in radical scavenging compared to BHA and 3-tert-butyl-4-hydroxyanisole .
  • Steric Effects : The tert-butyl group in all three compounds provides steric hindrance, enhancing thermal stability. However, the methoxy group in this compound contributes to its inertness in oxidative environments .
  • Physical State : this compound’s liquid form contrasts with the solid state of BHA, influencing their respective industrial applications (e.g., liquid-phase reactions vs. solid preservatives) .

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